molecular formula C8H8N2O B12827191 3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B12827191
M. Wt: 148.16 g/mol
InChI Key: XKQQVVWLPKYHEX-UHFFFAOYSA-N
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Description

3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features a fused imidazole and oxazine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of α-aminoalkylnaphthols or phenols with acetylenic compounds under visible light-promoted conditions . This reaction is catalyst-free and utilizes aerial oxygen as the oxidant, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Mechanism of Action

The mechanism by which 3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-ethynyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C8H8N2O/c1-2-7-5-9-8-6-11-4-3-10(7)8/h1,5H,3-4,6H2

InChI Key

XKQQVVWLPKYHEX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2N1CCOC2

Origin of Product

United States

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